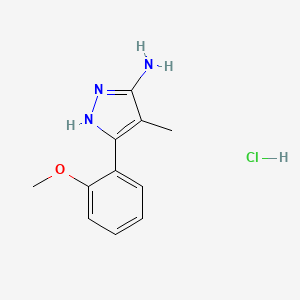
3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “2-methoxyphenyl” and “4-methyl” parts suggest the presence of a phenyl ring with a methoxy (OCH3) group attached, and a methyl (CH3) group attached to the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Antimicrobial and Anticoccidial Activity
- The compound was used in the synthesis of derivatives that exhibited significant in vitro antimicrobial activity and were notably more active as coccidiostats than the starting material. These derivatives showed total protection against Eimeria tenella when administered to chickens (Georgiadis, 1976).
Synthetic Applications
- The compound has been utilized in various synthetic applications, including the synthesis of secondary amines, which are key intermediates in the synthesis of pharmaceutical ingredients, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
- It has also been involved in the preparation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Spectroscopic and Crystallographic Investigations
- Schiff base ligands derived from this compound have been characterized using various techniques, including UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography. These investigations provided insights into the tautomeric equilibria of the compound (Hayvalı, Unver, & Svoboda, 2010).
Studies in Organized Assemblies and Ionic Salts
- The compound has been used in the study of anion-directed organized assemblies of protonated pyrazole-based ionic salts. These studies contribute to understanding the molecular interactions in solid-state chemistry (Zheng, Wang, Fan, & Zheng, 2013).
Corrosion Inhibition
- Derivatives of the compound have shown potential as corrosion inhibitors. This application is significant in the field of materials science and engineering (Mahmoud, 2005).
Biological Activity Studies
- Various derivatives synthesized from the compound have been evaluated for biological activities, including antibacterial and antifungal properties. This is crucial for the development of new medicinal compounds (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Propriétés
IUPAC Name |
5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-10(13-14-11(7)12)8-5-3-4-6-9(8)15-2;/h3-6H,1-2H3,(H3,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSBITLZIDHXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2600340.png)









![N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2600359.png)
![Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2600360.png)
![m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2600361.png)
